molecular formula C10H18N2O3 B14256029 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate CAS No. 211318-53-5

2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate

Cat. No.: B14256029
CAS No.: 211318-53-5
M. Wt: 214.26 g/mol
InChI Key: PLYAZOVVPUVHPC-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a hydroxyl group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to stabilize the diazonium ion. The ethoxy and hydroxyl groups are introduced through subsequent reactions, which may involve esterification and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazo coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxyoct-1-en-1-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in diazo coupling reactions, where the compound acts as an electrophile, forming azo compounds with aromatic amines .

Properties

CAS No.

211318-53-5

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-diazo-3-hydroxyoctanoate

InChI

InChI=1S/C10H18N2O3/c1-3-5-6-7-8(13)9(12-11)10(14)15-4-2/h8,13H,3-7H2,1-2H3

InChI Key

PLYAZOVVPUVHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=[N+]=[N-])C(=O)OCC)O

Origin of Product

United States

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